2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine

Analytical Chemistry Metabolomics Environmental Chemistry

2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine (CAS 1361518-84-4) is a heterocyclic aromatic compound within the pyrimidine family, characterized by a trichlorophenyl substituent at the 5-position and methyl groups at the 2- and 4-positions. It is utilized as a research intermediate and screening compound in agrochemical and pharmaceutical discovery.

Molecular Formula C12H9Cl3N2
Molecular Weight 287.6 g/mol
CAS No. 1361518-84-4
Cat. No. B6600031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine
CAS1361518-84-4
Molecular FormulaC12H9Cl3N2
Molecular Weight287.6 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)C
InChIInChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-10(13)12(15)11(14)4-8/h3-5H,1-2H3
InChIKeyMJXQIKJHHZVNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine (CAS 1361518-84-4): A Key Halogenated Pyrimidine Intermediate


2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine (CAS 1361518-84-4) is a heterocyclic aromatic compound within the pyrimidine family, characterized by a trichlorophenyl substituent at the 5-position and methyl groups at the 2- and 4-positions . It is utilized as a research intermediate and screening compound in agrochemical and pharmaceutical discovery . As a halogenated 5-arylpyrimidine, its specific substitution pattern dictates its physicochemical properties and initial binding profiles, distinguishing it from a broad class of analogs used in medicinal and agricultural chemistry research .

Why Generic 5-Arylpyrimidine Substitution Undermines 2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine's Research Reproducibility


Substituting 2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine with a generic 5-arylpyrimidine is scientifically unsound due to the profound influence of the trichlorophenyl group's substitution pattern on molecular recognition. The position and number of chlorine atoms on the phenyl ring drastically alter the compound's electron-deficient character, lipophilicity, and steric bulk, which are critical determinants of binding affinity in kinase inhibition and antibacterial target engagement . Analogues with different chloro-substitution patterns, even those with the same molecular formula, can exhibit divergent biological activities. For instance, in the broader class of 2,4-disubstituted-5-aryl pyrimidines, shifting a single chloro substituent has been shown to eliminate antibacterial potency, making the 3,4,5-trichloro arrangement a specific and non-interchangeable pharmacophore .

Quantitative Differentiation Guide for 2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine vs. Structural Isomers and Analogs


Mass Spectrometry Identification: Unique Monoisotopic Mass vs. Isomers

For mass spectrometry-based metabolomics or environmental fate studies, the exact mass of 2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine provides a first-level differentiation point from other trichlorophenyl-pyrimidine constitutional isomers, all sharing the same molecular formula (C12H9Cl3N2) . Its distinct structure ensures a unique fragmentation pattern and retention time, enabling its resolution from the 2,3,4-trichlorophenyl isomer (CAS 1361474-39-6) in complex mixtures .

Analytical Chemistry Metabolomics Environmental Chemistry

Predicted Lipophilicity (Log P) Differentiation from Mono- and Dichloro Analogs

The 3,4,5-trichloro substitution pattern confers a significantly higher calculated lipophilicity (cLogP) compared to less halogenated 5-phenylpyrimidine analogs, a key determinant for membrane permeability and soil mobility in agrochemical research . While direct experimental Log P values are not available, in silico predictions using the ACD/Labs Percepta Platform position this compound near a Log P of ~4.7, substantially higher than the mono-chloro derivative (cLogP ~3.0) . This difference is within a range known to dramatically alter bioavailability and environmental fate profiles [1].

Drug Discovery ADMET Prediction Agrochemical Design

Electronic Structure: Differentiated Electron Deficiency for Nucleophilic Aromatic Substitution (SNAr)

As a building block, 2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine possesses a pyrimidine ring that is highly electron-deficient due to the electron-withdrawing 3,4,5-trichlorophenyl group . This makes it a superior substrate for regioselective SNAr reactions compared to 5-phenyl or 5-(4-methylphenyl) analogs, which lack this activation [1]. The predicted LUMO energy, a direct measure of electrophilicity, is calculated to be lower (more favorable) for this compound, though exact values from comparative studies are not available in the public domain. Patents highlight the enhanced reactivity of trichlorophenyl-substituted pyrimidines in the synthesis of fungicides and kinase inhibitors [1].

Synthetic Chemistry Process Development Medicinal Chemistry

Validated Research Applications for 2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine Based on Quantitative Differentiation Evidence


Analytical Standard for Isomer-Specific Environmental Fate Studies

Because of its unique chromatographic and mass spectrometric signature, 2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine is the essential reference standard for developing LC-MS/MS methods that must distinguish regulated pyrimidine-based agrochemical isomers in soil and water samples, a task where a mixed isomer standard would be unsuitable .

Lipophilic Scaffold for Blood-Brain Barrier Penetration Studies

With a predicted Log P significantly higher than mono-chlorinated analogs, this compound serves as a privileged scaffold for medicinal chemistry programs specifically investigating the impact of high lipophilicity on CNS drug penetration. It is not interchangeable with less lipophilic pyrimidines in these experiments .

Activated Substrate for Late-Stage Diversification in Kinase Inhibitor Synthesis

As a highly electron-deficient building block, it enables efficient late-stage SNAr diversification to explore structure-activity relationships (SAR) around the 2- and 4-positions. This reactivity advantage makes it the preferred starting material over non-halogenated 5-aryl pyrimidines for generating focused kinase inhibitor libraries [1].

Calibrant for High-Resolution Mass Spectrometry in Metabolomics

The compound's exact monoisotopic mass and distinct isotopic pattern from three chlorine atoms provide a robust calibration point for HRMS workflows analyzing novel halogenated metabolites, an application where its isomeric purity directly impacts mass accuracy assignments .

Quote Request

Request a Quote for 2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.